molecular formula C16H18ClNO B8591232 2-(Benzyloxy)-3-(chloromethyl)-4-ethyl-6-methylpyridine

2-(Benzyloxy)-3-(chloromethyl)-4-ethyl-6-methylpyridine

Cat. No.: B8591232
M. Wt: 275.77 g/mol
InChI Key: NHGDUHVOHLFMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-3-(chloromethyl)-4-ethyl-6-methylpyridine is a useful research compound. Its molecular formula is C16H18ClNO and its molecular weight is 275.77 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H18ClNO

Molecular Weight

275.77 g/mol

IUPAC Name

3-(chloromethyl)-4-ethyl-6-methyl-2-phenylmethoxypyridine

InChI

InChI=1S/C16H18ClNO/c1-3-14-9-12(2)18-16(15(14)10-17)19-11-13-7-5-4-6-8-13/h4-9H,3,10-11H2,1-2H3

InChI Key

NHGDUHVOHLFMQS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=C1)C)OCC2=CC=CC=C2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of N-chloro succinamide (81.5 mg, 0.598 mmol) in dichloromethane (2.47 mL) was added dimethyl sulfide (48 ul, 0.653 mmol). The reaction mixture was then cooled to −20° C. and a solution of [2-(benzyloxy)-4-ethyl-6-methylpyridin-3-yl]methanol (Cpd DD, 140 mg, 0.554 mmol) in dichloromethane (1 mL) was added drop wise. After 2 hours the reaction mixture was poured into brine (5 mL) then extracted with dichloromethane (10 mL). The organic layer was dried over sodium sulfate, filtered, then concentrated under vacuum. The residue was purified by column chromatography (heptane/EtOAc) to give the title compound (Cpd EE, 35 mg, 23% yield) as a colorless oil. 1H NMR (chloroform-d) δ 7.52 (d, J=7.3 Hz, 2H), 7.29-7.44 (m, 3H), 6.65 (s, 1H), 5.46 (s, 2H), 4.74 (s, 2H), 2.72 (q, J=7.6 Hz, 2H), 2.44 (s, 3H), 1.28 (t, J=7.6 Hz, 3H).
Name
N-chloro succinamide
Quantity
81.5 mg
Type
reactant
Reaction Step One
Quantity
48 μL
Type
reactant
Reaction Step One
Quantity
2.47 mL
Type
solvent
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
23%

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